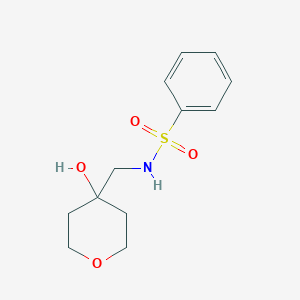![molecular formula C15H18N2O5 B2725772 13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol CAS No. 1415562-58-1](/img/structure/B2725772.png)
13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-Amino-2,3,5,6,8,9-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinolin-15-ol” is a chemical compound with the CAS Number: 1415562-58-1 . It has a molecular weight of 306.32 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Structural Analysis and Synthesis
NMR Chemical Shifts and Protein Structure Analysis
- Research has shown that NMR chemical shifts, especially 1H, 13C, and 15N, can be crucial in understanding the structure and interactions of peptides and proteins, including those related to quinoline derivatives. This study provides insights into the nearest-neighbor effects on chemical shifts, significant for structural analysis in scientific research D. Wishart et al., 1995.
Synthesis of Quinoxaline Derivatives
- The electrochemical dehydrogenative cross-coupling method has been applied for the synthesis of 3-aminoquinoxalinones from quinoxalin-2(1H)-ones and amines, demonstrating the synthetic versatility of quinoline derivatives in chemical research Ke‐Jing Li et al., 2018.
Conformationally Homogeneous Cyclic Tetrapeptides
- Cyclic tetrapeptides, incorporating beta amino acids, create novel rigid scaffolds that are significant in scientific research for mimicking protein-protein interactions and developing new therapeutic agents. This study outlines the importance of cyclic peptides in exploring three-dimensional structures for drug development M. Glenn et al., 2003.
Biological Activities and Applications
Fungal Cyclic Peptides
- Fungal cyclic peptides exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects. These compounds represent a significant area of scientific research with potential applications in developing new therapeutic agents Xiaohan Wang et al., 2017.
G-Quadruplex Ligands
- A macrocyclic oligoamide derived from 8-amino-2-quinoline carboxylic acid demonstrates strong stabilization of the human telomeric G-quadruplex, highlighting the role of quinoline derivatives in targeting DNA structures for cancer therapy Pravin S. Shirude et al., 2007.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statement is P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
16-amino-2,5,8,11-tetraoxa-15-azatricyclo[10.8.0.014,19]icosa-1(12),13,16,19-tetraen-18-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c16-15-9-12(18)10-7-13-14(8-11(10)17-15)22-6-4-20-2-1-19-3-5-21-13/h7-9H,1-6H2,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYYSSXUCRHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C3C(=C2)NC(=CC3=O)N)OCCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Imino-2',4-dioxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B2725689.png)


![N-(5-Oxaspiro[3.5]nonan-8-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2725693.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxybenzamide](/img/structure/B2725694.png)
![3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2725695.png)
![[4-(4-Bromophenyl)thiazol-2-yl]-(pyrrolidinomethylene)amine](/img/structure/B2725697.png)
![1-(2-Methoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2725698.png)




![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2725711.png)

